REACTION_SMILES
|
[C:13]([O:14][O-:15])(=[O:16])[c:18]1[c:19]([C:24](=[O:17])[O-:25])[cH:20][cH:21][cH:22][cH:23]1.[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1.[CH3:41][OH:42].[Mg+2:26].[Na+:33].[O-:34][C:35]([C:36]([F:37])([F:38])[F:39])=[O:40].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31].[OH-:32]>>[CH3:1][O:2][c:3]1[c:4]([OH:17])[cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1
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Name
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O=C([O-])c1ccccc1C(=O)O[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C([O-])c1ccccc1C(=O)O[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
COc1ccc(OC)c(C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(OC)c(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |